molecular formula C5H2ClFN2O2 B2747928 2-Chloro-5-fluoro-4-nitropyridine CAS No. 1784429-31-7

2-Chloro-5-fluoro-4-nitropyridine

Cat. No.: B2747928
CAS No.: 1784429-31-7
M. Wt: 176.53
InChI Key: YTVIFRUTAIUPNR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) under mild conditions . Another approach is the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid .

Industrial Production Methods

Industrial production methods for 2-Chloro-5-fluoro-4-nitropyridine often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-nitropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Reduction: The major product is 2-chloro-5-fluoro-4-aminopyridine.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

2-Chloro-5-fluoro-4-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 2-Chloro-3-fluoro-5-nitropyridine

Uniqueness

2-Chloro-5-fluoro-4-nitropyridine is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-fluoro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIFRUTAIUPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784429-31-7
Record name 2-chloro-5-fluoro-4-nitropyridine
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